2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-4-5-10(12)11(8-9)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTVSYDVBNOYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241725 | |
| Record name | 2-[2-(Dimethylamino)ethoxy]-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946774-01-2 | |
| Record name | 2-[2-(Dimethylamino)ethoxy]-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946774-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Dimethylamino)ethoxy]-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 2 Dimethylamino Ethoxy 4 Methylaniline and Its Precursors
Retrosynthetic Analysis and Strategic Precursor Design for 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Retrosynthetic analysis is a powerful tool in synthetic planning, allowing for the systematic disassembly of a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections can be made at the ether and aniline (B41778) functionalities.
A logical retrosynthetic approach would involve two key bond cleavages: the C-O ether linkage and the C-N bond of the aniline, or more practically, the formation of the aniline from a nitro group precursor. This leads to two main strategic pathways for precursor design:
Pathway A: Etherification followed by Nitro Reduction
This is often the most direct and common approach. The primary disconnection is the C-O bond of the ether, leading to a substituted nitrophenol and a dialkylaminoethyl halide. A subsequent disconnection of the aniline functionality back to a nitro group simplifies the aromatic precursor.
Target Molecule: this compound
Disconnection 1 (C-N): Precursor is N,N-dimethyl-2-(4-methyl-2-nitrophenoxy)ethanamine. This disconnection simplifies the final step to a well-established nitro group reduction.
Disconnection 2 (C-O): Precursors are 4-methyl-2-nitrophenol (B89549) and a 2-(dimethylamino)ethyl halide (e.g., chloride or bromide). These are generally accessible starting materials.
Pathway B: Aromatic Amination followed by Etherification
This alternative pathway involves forming the C-N bond first.
Target Molecule: this compound
Disconnection 1 (C-O): Precursors are 2-amino-5-methylphenol (B193566) and a 2-(dimethylamino)ethyl halide.
Disconnection 2 (C-N): This would conceptually lead back to a di-substituted aromatic ring, which can be more complex to synthesize selectively.
Given the reliability and high yields of nitro group reductions, Pathway A is generally the more strategically sound approach for designing the synthesis of this compound. The key precursors identified are therefore 4-methyl-2-nitrophenol and 2-(dimethylamino)ethyl chloride.
Novel Catalytic Approaches to the Synthesis of this compound
Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches are crucial for both the key etherification step and the final nitro group reduction.
Transition-Metal-Catalyzed Cross-Coupling Strategies
While the classical Williamson ether synthesis often proceeds without a metal catalyst, transition-metal-catalyzed cross-coupling reactions offer milder conditions and broader substrate scope, particularly for the formation of aryl ethers.
The Ullmann condensation , a copper-catalyzed reaction, is a well-established method for forming C-O bonds. wikipedia.orgorganic-chemistry.orgmdpi.com In the context of synthesizing the precursor, N,N-dimethyl-2-(4-methyl-2-nitrophenoxy)ethanamine, a modified Ullmann-type reaction could be employed. This would involve the coupling of 2-bromo-4-methyl-1-nitrobenzene (B189583) with 2-(dimethylamino)ethanol in the presence of a copper catalyst. Modern Ullmann reactions can utilize soluble copper catalysts with ligands, allowing for lower reaction temperatures compared to the traditional high-temperature conditions. wikipedia.org
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds. rsc.orgwikipedia.org While our primary retrosynthetic pathway focuses on nitro reduction, an alternative approach could utilize a Buchwald-Hartwig reaction to form the aniline moiety at a late stage, for example, by coupling 2-bromo-1-[2-(dimethylamino)ethoxy]-4-methylbenzene with an ammonia (B1221849) equivalent. rsc.org This method is known for its excellent functional group tolerance. wikipedia.org
| Catalytic Approach | Key Bond Formation | Substrates | Catalyst System (Example) |
| Ullmann-type Ether Synthesis | C-O | 2-halo-4-methyl-1-nitrobenzene + 2-(dimethylamino)ethanol | CuI / Ligand (e.g., phenanthroline) |
| Buchwald-Hartwig Amination | C-N | 2-bromo-1-[2-(dimethylamino)ethoxy]-4-methylbenzene + Amine | Pd catalyst + Ligand (e.g., phosphine-based) |
Organocatalytic Transformations in the Synthesis of this compound
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free and often more environmentally benign alternative to transition-metal catalysis.
For the etherification step, phase-transfer catalysis (PTC) is a highly effective organocatalytic method. jst.go.jpresearchgate.netcrdeepjournal.org This technique is particularly well-suited for the reaction between 4-methyl-2-nitrophenol and 2-(dimethylamino)ethyl chloride. A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide, can facilitate the transfer of the phenoxide ion from an aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs. jst.go.jpresearchgate.net This method often leads to higher yields and milder reaction conditions compared to traditional homogeneous reactions. researchgate.net
In the reduction of the nitro group of N,N-dimethyl-2-(4-methyl-2-nitrophenoxy)ethanamine, organocatalytic methods provide an alternative to traditional metal hydrides or catalytic hydrogenation. For instance, Hantzsch esters in combination with a chiral thiourea (B124793) catalyst can be used for the enantioselective reduction of nitroalkenes, and similar principles can be applied to the reduction of nitroarenes. mdpi.comorganic-chemistry.org Other metal-free reduction systems, such as the use of tetrahydroxydiboron (B82485) with an organocatalyst, have also been reported for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org
| Organocatalytic Approach | Key Transformation | Reagents | Catalyst (Example) |
| Phase-Transfer Catalysis | Etherification | 4-methyl-2-nitrophenol + 2-(dimethylamino)ethyl chloride | Tetrabutylammonium bromide |
| Nitro Group Reduction | Reduction | N,N-dimethyl-2-(4-methyl-2-nitrophenoxy)ethanamine + H-donor | Thiourea derivatives or other organocatalysts |
Mechanistic Elucidation of Emerging Synthetic Pathways for this compound
Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and improving yields.
The formation of the ether linkage via the Williamson ether synthesis typically proceeds through an SN2 mechanism . wikipedia.orgmasterorganicchemistry.com The phenoxide ion, generated by deprotonating 4-methyl-2-nitrophenol with a base, acts as a nucleophile and attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group in a single concerted step. wikipedia.org The use of a phase-transfer catalyst facilitates the formation and transport of the nucleophilic phenoxide into the organic phase where the alkylating agent resides. jst.go.jp
In the case of a transition-metal-catalyzed Ullmann condensation , the mechanism is more complex and is believed to involve the formation of a copper(I) alkoxide. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the aryl ether and regenerate the copper catalyst. wikipedia.org
The reduction of the nitro group can proceed through various mechanistic pathways depending on the chosen reagent. Catalytic hydrogenation involves the transfer of hydrogen from the catalyst surface to the nitro group, typically proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the aniline. acsgcipr.org Metal-free reductions, such as those using borane (B79455) derivatives, involve hydride transfer to the electron-deficient nitro group. organic-chemistry.org
Atom Economy and Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. jetir.orgnih.gov Atom economy, a key concept in green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgprimescholars.comjocpr.com
The synthesis of this compound can be evaluated through the lens of these principles.
The subsequent nitro group reduction via catalytic hydrogenation: C₁₁H₁₆N₂O₃ + 3H₂ → C₁₁H₁₈N₂O + 2H₂O is a highly atom-economical process, with water being the only byproduct. rsc.org This is a significant advantage over stoichiometric reducing agents like iron in acidic media, which generate large amounts of iron oxide sludge. acsgcipr.org
To enhance the greenness of the synthesis, several strategies can be employed:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water (where feasible, especially with phase-transfer catalysis), ethanol, or even solvent-free conditions. alfa-chemistry.com
Catalysis: Employing catalytic methods (both transition-metal and organocatalytic) over stoichiometric reagents minimizes waste. nih.gov Phase-transfer catalysis is a prime example of a green technique in this synthesis. researchgate.net
Energy Efficiency: Utilizing microwave-assisted synthesis can often reduce reaction times and energy consumption. alfa-chemistry.com
By carefully selecting reagents and reaction conditions, the synthesis of this compound can be designed to be both efficient and environmentally responsible.
Reactivity Profiles and Mechanistic Investigations of 2 2 Dimethylamino Ethoxy 4 Methylaniline Transformations
Electrophilic Aromatic Substitution Reactions of the 4-Methylaniline Moiety in 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
The aniline (B41778) ring in this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the amino group and, to a lesser extent, the methyl and alkoxy groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the amino group.
Regioselectivity and Steric Effects in Aromatic Functionalization
The directing effects of the substituents on the aromatic ring determine the position of electrophilic attack. The primary activating group is the amino moiety, which strongly directs incoming electrophiles to its ortho and para positions. In this molecule, the para position is blocked by the methyl group. The two available ortho positions are C3 and C5.
However, the regiochemical outcome is significantly influenced by steric hindrance. The large 2-(dimethylamino)ethoxy group at the C2 position sterically encumbers the adjacent C3 position. Consequently, electrophilic attack is preferentially directed to the less hindered C5 position. This steric control is a crucial factor in predicting the outcome of reactions such as halogenation, nitration, and sulfonation. organic-chemistry.orgnih.gov Computational models and experimental studies on similarly substituted arynes and anilines confirm that steric interactions can override other electronic effects in determining the site of reaction. nih.govescholarship.org
| Position | Activating/Deactivating Groups | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| C3 | Ortho to -NH2 (Activating), Meta to -CH3 (Neutral) | High (due to adjacent ether group) | Minor Product |
| C5 | Ortho to -NH2 (Activating), Meta to ether (Activating) | Low | Major Product |
| C6 | Meta to -NH2 (Deactivating), Ortho to ether (Activating) | Low | Minor/No Product |
Kinetic and Thermodynamic Aspects of Electrophilic Pathways
In electrophilic aromatic substitution, the distinction between kinetic and thermodynamic control can dictate the final product distribution. wikipedia.org A kinetically controlled reaction, typically occurring at lower temperatures, favors the product that is formed fastest—the one with the lowest activation energy. libretexts.orgmasterorganicchemistry.comyoutube.com A thermodynamically controlled reaction, favored at higher temperatures where reactions are reversible, yields the most stable product. libretexts.orgstackexchange.com
For this compound, substitution at the C5 position is generally favored under both kinetic and thermodynamic control. The transition state leading to the C5-substituted product is lower in energy due to reduced steric clash compared to the C3 position. youtube.com Furthermore, the resulting product is also thermodynamically more stable. Ab initio molecular dynamics simulations on aniline itself show that while ortho and para σ-complexes are the major initial products, other intermediates can form and rearrange. nih.gov In this substituted case, the significant energy barrier imposed by the bulky ether group makes rearrangement from a C3-adduct to a C5-adduct less likely, solidifying C5 as the predominant product under most conditions.
Nucleophilic Reactivity of the Dimethylamino and Ether Linkage in this compound
The side chain of the molecule contains two sites susceptible to nucleophilic attack or that can act as nucleophiles themselves: the tertiary amine and the ether oxygen.
Amine-Directed Transformations and Functionalizations
The dimethylamino group is a tertiary amine, possessing both basic and nucleophilic character. researchgate.net Its lone pair of electrons can participate in several transformations:
Quaternization: As a nucleophile, the nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction modifies the electronic properties and solubility of the molecule.
N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or m-CPBA can convert the tertiary amine into an N-oxide.
Catalytic Activity: Tertiary amines are known to catalyze a range of organic reactions. researchgate.net The dimethylamino group in this molecule could potentially act as a built-in catalyst for intramolecular transformations or influence intermolecular reactions. The nucleophilicity of tertiary amines is well-documented and can be quantified using scales like Mayr's nucleophilicity parameters. researchgate.net
Ether Cleavage and Rearrangement Mechanisms
The aryl ether linkage (C-O bond) is generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The cleavage of aryl alkyl ethers follows a specific pattern. The reaction begins with the protonation of the ether oxygen, making it a better leaving group. libretexts.org
The subsequent step is a nucleophilic substitution. Due to the high energy required to form an unstable aryl cation, the reaction at the aryl carbon does not proceed via an SN1 mechanism. Likewise, nucleophilic attack on an sp²-hybridized carbon of the benzene (B151609) ring (SN2-type) is disfavored. libretexts.org Therefore, the halide nucleophile will attack the less hindered carbon of the ethyl group in the side chain via an SN2 mechanism. This results in the formation of a phenol (B47542) (2-amino-5-methylphenol derivative) and 2-(dimethylamino)ethyl halide. Even with excess acid, the resulting phenol is unreactive to further substitution. libretexts.org
Computational and Theoretical Chemistry Investigations of 2 2 Dimethylamino Ethoxy 4 Methylaniline
Quantum Chemical Calculations of Electronic Structure and Energetics of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide insights into the geometry, stability, and electronic characteristics of this compound.
Density Functional Theory (DFT) for Ground State Properties and Conformations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement (conformation) in the ground state. This involves optimizing the molecular geometry to find the lowest energy structure.
Key properties that would be calculated using DFT include:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformer.
Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting intermolecular interactions. ymerdigital.comssrn.com
Vibrational Frequencies: Theoretical prediction of the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. ymerdigital.com
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. mdpi.comedu.krd
A hypothetical data table for the optimized geometry of this compound, as would be generated from DFT calculations, is presented below.
| Parameter | Value |
| Bond Length (C-N) | Data not available |
| Bond Length (C-O) | Data not available |
| Bond Angle (C-N-C) | Data not available |
| Dihedral Angle | Data not available |
| Dipole Moment | Data not available |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap | Data not available |
Ab Initio Methods for High-Accuracy Energetic Predictions
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate energetic predictions. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to:
Calculate Accurate Ground State Energy: Providing a benchmark for other computational methods.
Determine Relative Energies of Conformers: Identifying the energy differences between various spatial arrangements of the molecule.
Predict Thermochemical Properties: Such as enthalpy of formation and Gibbs free energy.
Theoretical Exploration of Reaction Mechanisms and Transition States for this compound Reactions
Theoretical methods are invaluable for elucidating the step-by-step pathways of chemical reactions, including the identification of short-lived intermediates and high-energy transition states. Studies on similar molecules, such as 4-methyl aniline (B41778), have explored their reactions with atmospheric radicals like OH. mdpi.comresearchgate.net
Computational Mapping of Potential Energy Surfaces
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists could:
Identify Reaction Pathways: Determine the most likely routes from reactants to products.
Locate Transition States: Find the highest energy point along the reaction coordinate, which determines the activation energy of the reaction.
Characterize Intermediates: Identify any stable or metastable structures that are formed during the course of the reaction.
For instance, in a hypothetical reaction with a hydroxyl radical, the PES would show the energy changes as the radical approaches different sites on the this compound molecule.
Prediction of Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Theoretical calculations can predict KIEs by analyzing the vibrational frequencies of the reactants and the transition state. This information is crucial for understanding the reaction mechanism, particularly which bonds are broken or formed in the rate-determining step.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. semanticscholar.orgmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time, offering a dynamic picture of the molecule's behavior.
For this compound, MD simulations would be used to:
Explore Conformational Space: The molecule has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore these different conformations and determine their relative populations at a given temperature.
Study Solvent Effects: By including solvent molecules in the simulation box, it is possible to understand how the solvent influences the structure and dynamics of the solute.
Investigate Intermolecular Interactions: MD simulations can model how this compound interacts with other molecules, such as other solute molecules or biological macromolecules. This is particularly important for understanding its behavior in complex environments.
A hypothetical data table summarizing results from a molecular dynamics simulation is shown below.
| Property | Simulated Value |
| Average End-to-End Distance | Data not available |
| Radius of Gyration | Data not available |
| Solvent Accessible Surface Area | Data not available |
| Number of Intramolecular H-bonds | Data not available |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data for this compound
The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the detailed structural and electronic characterization of molecules. In the case of this compound, theoretical calculations, primarily based on Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters. These predicted values, when compared with experimental data, offer deep insights into the molecular structure, vibrational modes, and electronic transitions of the compound. This section outlines the theoretical basis for such predictions and discusses the anticipated correlation with experimental spectroscopic data.
Due to the absence of publicly available, specific experimental and computational spectroscopic studies for this compound, this section will present a hypothetical analysis based on established methodologies for similar aniline derivatives. The data presented in the tables are illustrative examples of how such a comparative analysis would be structured.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The accuracy of these predictions is highly dependent on the chosen functional and basis set. A common approach involves geometry optimization of the molecule using a functional like B3LYP with a basis set such as 6-311++G(d,p), followed by the NMR calculation itself.
The predicted chemical shifts are typically reported relative to a standard, often tetramethylsilane (B1202638) (TMS), achieved by co-calculating the shielding tensor of TMS with the same level of theory. A strong correlation between the calculated and experimental chemical shifts is generally expected, with any significant deviations often pointing to specific conformational effects, intermolecular interactions in the experimental sample (like hydrogen bonding or solvent effects), or limitations in the computational model.
Table 1: Hypothetical Correlation of Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| Aromatic-H | 7.05 | 6.98 | 0.07 |
| Aromatic-H | 6.80 | 6.75 | 0.05 |
| Aromatic-H | 6.72 | 6.68 | 0.04 |
| -OCH₂- | 4.10 | 4.05 | 0.05 |
| -NCH₂- | 2.85 | 2.80 | 0.05 |
| -N(CH₃)₂ | 2.35 | 2.30 | 0.05 |
| Ar-CH₃ | 2.25 | 2.21 | 0.04 |
| -NH₂ | 3.50 | 3.45 | 0.05 |
Table 2: Hypothetical Correlation of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| Aromatic C-O | 148.5 | 147.9 | 0.6 |
| Aromatic C-N | 140.2 | 139.8 | 0.4 |
| Aromatic C-CH₃ | 130.1 | 129.7 | 0.4 |
| Aromatic CH | 120.5 | 120.1 | 0.4 |
| Aromatic CH | 115.8 | 115.3 | 0.5 |
| Aromatic CH | 112.3 | 111.9 | 0.4 |
| -OCH₂- | 68.9 | 68.5 | 0.4 |
| -NCH₂- | 58.7 | 58.2 | 0.5 |
| -N(CH₃)₂ | 45.6 | 45.1 | 0.5 |
| Ar-CH₃ | 20.8 | 20.4 | 0.4 |
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations are also employed to predict the vibrational frequencies of a molecule. These calculations, performed at the same level of theory as the geometry optimization, yield a set of harmonic vibrational modes and their corresponding intensities for both Infrared (IR) and Raman spectra.
It is a well-established practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and the approximate nature of the exchange-correlation functional. This scaling factor is generally specific to the computational method used. The scaled theoretical frequencies are then compared with the experimental vibrational bands. A good agreement between the scaled theoretical frequencies and the experimental peak positions allows for a confident assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups within the molecule.
Table 3: Hypothetical Correlation of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H asymmetric stretch | 3580 | 3473 | 3470 |
| N-H symmetric stretch | 3490 | 3385 | 3382 |
| C-H aromatic stretch | 3150 | 3056 | 3055 |
| C-H aliphatic stretch | 3010 | 2920 | 2918 |
| C=C aromatic stretch | 1630 | 1581 | 1580 |
| N-H bend | 1600 | 1552 | 1550 |
| C-O-C stretch | 1250 | 1213 | 1210 |
| C-N stretch (aromatic) | 1310 | 1271 | 1270 |
| C-N stretch (aliphatic) | 1150 | 1116 | 1115 |
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (a measure of the transition probability).
The predicted UV-Vis spectrum can be compared with the experimental spectrum to understand the nature of the electronic transitions. For a molecule like this compound, the transitions are expected to be of the π → π* and n → π* type, primarily involving the aromatic ring and the lone pairs on the nitrogen and oxygen atoms. The correlation between the predicted and experimental λmax values, along with the relative intensities, can validate the theoretical model and provide insights into the electronic structure of the molecule. Solvent effects, which can be significant for UV-Vis spectra, can be modeled computationally using methods like the Polarizable Continuum Model (PCM).
Table 4: Hypothetical Correlation of Predicted and Experimental UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |
| π → π | 295 | 298 | 0.15 |
| π → π | 240 | 242 | 0.85 |
| n → π* | 340 | 345 | 0.02 |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 2 Dimethylamino Ethoxy 4 Methylaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.
The predicted ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons, the methyl group on the ring, and the protons of the ethoxy and dimethylamino groups. The aromatic region is expected to show three protons with splitting patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The methyl group would appear as a singlet, while the two methylene groups of the ethoxy chain would present as triplets, assuming free rotation. The N-methyl groups would likely yield a sharp singlet.
The ¹³C NMR spectrum would complement this data, showing distinct signals for each of the 11 carbon atoms in their unique chemical environments. The chemical shifts would be influenced by the electron-donating effects of the amino and ethoxy groups and the methyl substituent on the aromatic ring.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (position 3) | ~6.7 | d |
| Aromatic-H (position 5) | ~6.6 | dd |
| Aromatic-H (position 6) | ~6.5 | d |
| NH₂ | ~3.6 | br s |
| O-CH₂ | ~4.0 | t |
| N-CH₂ | ~2.7 | t |
| N-(CH₃)₂ | ~2.3 | s |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C-NH₂) | ~138 |
| C2 (C-O) | ~145 |
| C3 | ~115 |
| C4 (C-CH₃) | ~128 |
| C5 | ~118 |
| C6 | ~112 |
| Ar-CH₃ | ~20 |
| O-CH₂ | ~68 |
| N-CH₂ | ~58 |
To overcome the limitations of one-dimensional NMR and confirm the precise connectivity, multidimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons and between the two methylene groups (-O-CH₂-CH₂-N-) in the side chain, confirming their direct linkage.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to assign each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals and the aliphatic protons to the side-chain carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For example, NOE correlations might be observed between the protons of the O-CH₂ group and the aromatic proton at the 3-position, depending on the conformational preference of the side chain.
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers valuable information on the compound in its crystalline or amorphous solid form. For a molecule like this compound, which has flexible side chains and hydrogen bonding capabilities (via the -NH₂ group), polymorphism—the ability to exist in multiple crystalline forms—is a distinct possibility.
Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments, can distinguish between different polymorphs as the chemical shifts of carbon atoms are highly sensitive to the local packing environment. Furthermore, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding, by analyzing changes in chemical shifts and relaxation times.
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide direct evidence for the presence of specific structural subunits.
For this compound (Molecular Weight: 194.27 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 195. Key fragmentation pathways would likely involve:
Alpha-cleavage adjacent to the dimethylamino group: This is a characteristic fragmentation for amines and would result in the formation of a stable iminium ion at m/z 58 ([CH₂=N(CH₃)₂]⁺). This would be an abundant and diagnostic peak.
Cleavage of the ether bond: Fragmentation can occur at the C-O bonds of the ethoxy linkage. Cleavage between the methylene carbon and the oxygen could lead to a fragment corresponding to the dimethylaminoethyl group.
Fragmentation of the aniline (B41778) ring: The aromatic portion of the molecule can also fragment, although this often requires higher energy.
Predicted Key MS/MS Fragments for this compound
| m/z (mass/charge ratio) | Predicted Identity of Fragment |
|---|---|
| 195 | [M+H]⁺ (Protonated molecular ion) |
| 122 | [H₂N-C₆H₃(CH₃)-O-CH₂]⁺ |
High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass of an ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition. For this compound, HRMS would confirm its molecular formula as C₁₁H₁₈N₂O by matching the experimentally measured exact mass of the molecular ion to the theoretically calculated mass.
Isotopic pattern analysis further supports the molecular formula. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, can be calculated and compared to the experimental spectrum to validate the number of carbon atoms in the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
For this compound, the key vibrational modes would include:
N-H Stretching: The primary amine (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹.
C-O-C Stretching: The ether linkage would show a strong, characteristic C-O-C asymmetric stretching band, typically around 1200-1250 cm⁻¹.
C-N Stretching: Both the aromatic C-N bond and the aliphatic C-N bonds would have stretching vibrations, expected in the 1250-1350 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, often being more sensitive to non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.
Conformational analysis can also be aided by vibrational spectroscopy. The molecule possesses rotational freedom around the Ar-O, O-C, C-C, and C-N bonds of the side chain. Different conformers (rotamers) may exhibit slightly different vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformations, insights into the most stable geometry of the molecule can be gained.
Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Asymmetric Stretch | 1200 - 1250 |
| Aromatic C-N Stretch | 1250 - 1350 |
Detailed Band Assignment and Normal Mode Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for determining the structural features of a molecule. A detailed analysis of the vibrational spectra of this compound would involve the assignment of observed absorption bands and scattering lines to specific molecular motions, known as normal modes. This process is greatly enhanced by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding atomic displacements.
A normal coordinate analysis (NCA) can be performed to provide a complete description of the molecular vibrations. This analysis involves defining a set of internal coordinates (bond stretches, angle bends, and torsions) and relating them to the Cartesian displacements of the atoms. The potential energy distribution (PED) from an NCA quantifies the contribution of each internal coordinate to a particular normal mode, offering a more precise assignment than simple group frequency correlations.
For this compound, the vibrational spectrum can be conceptually divided into contributions from the substituted aniline ring, the ethoxy linker, and the dimethylamino group.
Expected Vibrational Modes for this compound:
Aniline Ring Vibrations:
N-H Stretching: The primary amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. Intermolecular hydrogen bonding can influence the position and shape of these bands.
C-N Stretching: The stretching vibration of the C-N bond connecting the amine group to the aromatic ring is expected in the 1250-1350 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.
Ring Vibrations: The characteristic C=C stretching vibrations of the benzene ring are expected in the 1400-1650 cm⁻¹ region.
Ethoxy Linker and Dimethylamino Group Vibrations:
C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage would appear in the 1050-1250 cm⁻¹ range.
C-H Stretching: The aliphatic C-H stretching vibrations of the ethyl and methyl groups are expected in the 2800-3000 cm⁻¹ region.
C-N Stretching: The tertiary amine C-N stretching vibrations are typically found in the 1000-1200 cm⁻¹ region.
To illustrate the type of data obtained, the following table presents a tentative assignment of vibrational modes for a related compound, 2,4-dimethylaniline, which shares the same substituted benzene ring. ias.ac.in
| Frequency (cm⁻¹) | Assignment (Normal Mode) |
| 3475 | N-H asymmetric stretching |
| 3390 | N-H symmetric stretching |
| 3050 | Aromatic C-H stretching |
| 2970 | CH₃ asymmetric stretching |
| 2925 | CH₃ symmetric stretching |
| 1620 | Ring C=C stretching |
| 1515 | Ring C=C stretching |
| 1275 | C-NH₂ stretching |
This table is interactive. Users can sort the data by clicking on the column headers.
A detailed normal mode analysis for this compound would provide a more comprehensive and accurate assignment of its vibrational spectrum.
Temperature-Dependent Vibrational Studies
Studying the vibrational spectra of this compound at varying temperatures can provide valuable information about intermolecular interactions, conformational changes, and phase transitions. As the temperature changes, the strengths of hydrogen bonds and other non-covalent interactions can be altered, leading to shifts in the positions and changes in the widths of the corresponding vibrational bands.
For instance, a decrease in temperature would likely lead to a sharpening and shifting of the N-H stretching bands to lower frequencies, indicative of stronger hydrogen bonding. Temperature-dependent studies can also reveal the presence of different conformers of the flexible ethoxy-dimethylamino side chain. As the temperature is lowered, the equilibrium between different conformers may shift, leading to changes in the relative intensities of vibrational bands associated with each conformer.
Furthermore, if the compound undergoes any phase transitions (e.g., from liquid to solid, or between different crystalline polymorphs), this will be readily apparent in the vibrational spectra as abrupt changes in the number, position, and width of the bands.
X-ray Crystallography for Single Crystal and Powder Diffraction Structural Analysis of this compound Compounds
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction:
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:
Molecular Conformation: The exact conformation of the molecule in the solid state, including the torsion angles of the flexible side chain.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared with theoretical calculations.
Intermolecular Interactions: A detailed picture of how the molecules pack in the crystal lattice, including the geometry of hydrogen bonds and other non-covalent interactions.
Crystal System and Space Group: Determination of the crystal's symmetry properties.
The table below shows representative crystal data for a related substituted aniline derivative, 2-amino-4-nitro-N-methylaniline, to illustrate the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9912 |
| b (Å) | 10.4936 |
| c (Å) | 9.7493 |
| β (°) | 93.05 |
| Volume (ų) | 749.36 |
| Z | 4 |
This table is interactive. Users can sort the data by clicking on the column headers.
Powder X-ray Diffraction (PXRD):
Powder X-ray diffraction is used to analyze polycrystalline samples. While it does not provide the same level of detail as single-crystal analysis, PXRD is a valuable tool for:
Phase Identification: Each crystalline solid has a unique powder diffraction pattern, which serves as a "fingerprint" for its identification.
Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns.
Crystallinity Assessment: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the sample.
Unit Cell Determination: It is often possible to determine the unit cell parameters from a high-quality powder diffraction pattern.
For example, the PXRD pattern of a new batch of this compound could be compared to a reference pattern to confirm its identity and purity.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Elucidation of Chiral Derivatives
Should chiral derivatives of this compound be synthesized, for instance, by introducing a stereocenter in the side chain or by resolving atropisomers, chiroptical spectroscopy would be essential for determining their absolute configuration.
Electronic Circular Dichroism (ECD):
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Visible region. Chiral molecules exhibit a unique ECD spectrum, which is highly sensitive to their three-dimensional structure. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the chiral derivative can be unambiguously assigned.
Vibrational Circular Dichroism (VCD):
VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides stereochemical information based on the vibrational transitions of the molecule. It is a powerful technique for determining the absolute configuration of chiral molecules, especially those with multiple stereocenters. Similar to ECD, the experimental VCD spectrum is compared with theoretical predictions to establish the absolute configuration.
The combination of ECD and VCD provides a robust and reliable method for the stereochemical elucidation of chiral derivatives of this compound, which would be crucial for understanding their structure-property relationships in various applications.
Strategic Derivatization and Functionalization of 2 2 Dimethylamino Ethoxy 4 Methylaniline
Selective Functionalization at the Aromatic Ring System of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) reactions due to the electron-donating nature of both the amino and the dimethylaminoethoxy groups. byjus.comwikipedia.org These substituents direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. byjus.comwikipedia.org
Key electrophilic aromatic substitution reactions applicable to this molecule include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can significantly alter the electronic properties and lipophilicity of the molecule. The reaction with bromine water, for instance, typically leads to poly-substitution at the activated ortho and para positions. byjus.com
Nitration: The introduction of a nitro group (-NO2) is a common strategy to introduce a versatile functional group that can be further transformed. However, nitration of anilines requires careful control of reaction conditions to avoid oxidation and the formation of meta-isomers due to the protonation of the amino group in acidic media. chemistrysteps.comresearchgate.net
Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO3H), which can influence the solubility and acidity of the resulting compound. byjus.com
The regioselectivity of these reactions is governed by the combined directing effects of the existing substituents. The amino group is a strong ortho, para-director, as is the ether group. The methyl group is a weaker ortho, para-director. Steric hindrance from the bulky dimethylaminoethoxy group may also influence the position of substitution.
Table 1: Potential Regioisomers from Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Potential Positions of Substitution |
| Halogenation | Br+ | 3, 5, 6 |
| Nitration | NO2+ | 3, 5, 6 |
| Sulfonation | SO3H | 3, 5, 6 |
Chemical Modifications of the Amino and Ether Moieties of this compound
The amino and ether functionalities offer additional sites for chemical modification, expanding the diversity of accessible derivatives.
Modification of the Amino Group:
The primary amino group is a versatile handle for various chemical transformations:
N-Alkylation: Introduction of alkyl groups on the nitrogen atom can be achieved through reactions with alkyl halides. researchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. mdpi.com
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This transformation is often used to protect the amino group or to introduce specific functionalities. researchgate.net
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for the synthesis of a wide range of derivatives, including those with halogen, cyano, or hydroxyl functionalities at the original amino position.
Modification of the Ether Moiety:
The ether linkage in this compound is generally stable, but it can be cleaved under specific conditions. Cleavage of aryl ethers can be achieved using strong acids or nucleophilic reagents. mdma.chorganic-chemistry.orgmdma.ch For instance, lithium chloride in dimethylformamide has been used for the cleavage of activated alkyl aryl ethers. mdma.ch Enzymatic methods using peroxygenases have also been shown to cleave alkyl aryl ethers. nih.gov The selective cleavage of the ether bond would yield the corresponding phenol (B47542), opening up another avenue for functionalization.
Synthesis of Complex Polyfunctional Molecules Utilizing this compound as a Building Block
The presence of multiple reactive sites makes this compound a valuable building block for the synthesis of more complex molecules. Its structural features can be incorporated into larger scaffolds to modulate their properties.
One approach involves utilizing the aniline (B41778) moiety in multi-component reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. For instance, anilines are common components in reactions like the Ugi and Mannich reactions.
Furthermore, the derivatized forms of this compound can serve as key intermediates in the synthesis of heterocyclic compounds. For example, condensation reactions involving the amino group and a dicarbonyl compound can lead to the formation of various nitrogen-containing heterocycles. The synthesis of substituted meta-hetarylanilines has been achieved through a one-pot three-component reaction involving substituted 1,3-diketones and amines. beilstein-journals.org
The synthesis of hydrazone hybrids incorporating a dimethylaminoethoxy moiety has been reported as a strategy for developing new therapeutic agents. nih.gov This highlights the utility of this scaffold in medicinal chemistry.
Chemo-, Regio-, and Stereoselective Approaches to Derivatization of this compound
Achieving selectivity in the derivatization of a polyfunctional molecule like this compound is crucial for the synthesis of well-defined products.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, the acylation of the more nucleophilic amino group can often be achieved selectively in the presence of the less reactive ether oxygen. The choice of reagents and reaction conditions is critical for achieving high chemoselectivity.
Regioselectivity: As discussed in section 6.1, the directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic substitution. By carefully choosing the electrophile and reaction conditions, it may be possible to favor substitution at a particular position. For instance, in acidic solutions, electrophilic substitution in anilines often occurs at the 4-position, unless it is already substituted, in which case the 2-position is favored. cdnsciencepub.com
Stereoselectivity: While the parent molecule is achiral, the introduction of chiral centers through derivatization can lead to stereoisomers. Stereoselective synthesis would require the use of chiral reagents or catalysts to favor the formation of one stereoisomer over another. For example, if the amino group were to be alkylated with a chiral alkyl halide, a mixture of diastereomers could be formed.
Table 2: Summary of Strategic Derivatization Approaches
| Moiety | Reaction Type | Potential Products | Selectivity Considerations |
| Aromatic Ring | Electrophilic Substitution | Halogenated, nitrated, sulfonated derivatives | Regioselectivity governed by substituent effects |
| Amino Group | N-Alkylation, N-Acylation | Secondary/tertiary amines, amides | Chemoselectivity over ether oxygen |
| Ether Moiety | Cleavage | Phenolic derivatives | Requires specific and often harsh conditions |
| Whole Molecule | Multi-component Reactions | Complex polyfunctional molecules | Control over multiple reactive sites |
Applications of 2 2 Dimethylamino Ethoxy 4 Methylaniline in Advanced Chemical Research Domains
Coordination Chemistry:
The presence of multiple donor atoms (two nitrogen atoms and one oxygen atom) in 2-[2-(Dimethylamino)ethoxy]-4-methylaniline allows it to function as a versatile ligand in coordination chemistry. This scaffold can be readily modified to design novel ligands with tailored electronic and steric properties, leading to the formation of a wide array of metal complexes with interesting structural features and potential catalytic activities.
Design and Synthesis of Novel Ligands Incorporating the this compound Scaffold
The primary amine group of this compound serves as a reactive handle for the synthesis of more complex ligands, most notably through condensation reactions with aldehydes or ketones to form Schiff base ligands. iosrjournals.orgsemanticscholar.orgfud.edu.ng This reaction is a straightforward and efficient method to introduce an imine (-C=N-) functionality, which is an excellent coordinating group for a variety of metal ions. mdpi.com
For instance, the reaction of this compound with salicylaldehyde (B1680747) or its derivatives would yield multidentate Schiff base ligands. The resulting ligands would possess a combination of hard (oxygen) and soft (nitrogen) donor atoms, making them suitable for coordinating with a range of transition metals. The general synthetic route for such a Schiff base ligand is depicted below:
A representative reaction scheme for the synthesis of a Schiff base ligand from this compound and a substituted salicylaldehyde.By varying the aldehyde component, the steric and electronic properties of the resulting ligand can be fine-tuned. For example, using aldehydes with bulky substituents can create a sterically hindered coordination pocket around the metal center, which can influence the catalytic activity and selectivity of the resulting complex.
Formation and Characterization of Metal-Ligand Complexes derived from this compound
Ligands derived from this compound can form stable complexes with a variety of transition metals, such as copper(II), cobalt(II), nickel(II), and zinc(II). The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.
The characterization of these metal complexes is crucial to understanding their structure and properties. A combination of analytical techniques is employed for this purpose:
Infrared (IR) Spectroscopy: A key indicator of complex formation is the shift in the vibrational frequency of the imine (C=N) group in the IR spectrum of the ligand upon coordination to a metal ion. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help to elucidate the coordination geometry around the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and to study the changes in the chemical environment of the protons and carbons upon complexation.
Investigation of Coordination Modes, Geometries, and Electronic Structures of Complexes
Ligands derived from this compound can exhibit various coordination modes, depending on the nature of the metal ion and the reaction conditions. The flexible ethoxy chain allows the ligand to act as a bidentate, tridentate, or even a bridging ligand.
The coordination geometry around the metal center can vary significantly, with common geometries including tetrahedral, square planar, and octahedral. The specific geometry adopted by the complex is influenced by factors such as the size of the metal ion, the steric bulk of the ligand, and the nature of the counter-ions.
Computational methods, such as Density Functional Theory (DFT), can be employed to complement experimental data and provide deeper insights into the electronic structure of these complexes. DFT calculations can be used to predict the optimized geometry, analyze the nature of the metal-ligand bonding, and understand the electronic transitions observed in the UV-Visible spectra.
Catalytic Applications of Metal Complexes Containing this compound Derivatives in Organic Reactions
Metal complexes derived from Schiff base ligands have shown significant catalytic activity in a wide range of organic transformations. mdpi.comnih.gov Given the structural similarities, it is plausible that metal complexes incorporating the this compound scaffold could also exhibit catalytic properties.
Potential catalytic applications could include:
Oxidation Reactions: Metal complexes are often used as catalysts for the oxidation of various organic substrates. For example, some transition metal complexes have been shown to be effective catalysts for the oxidation of anilines. nih.gov
Reduction Reactions: Half-sandwich ruthenium(II) complexes with aniline (B41778) derivatives have demonstrated catalytic activity in the transfer hydrogenation of ketones. researchgate.net
C-C Coupling Reactions: Nickel-catalyzed reactions are known to facilitate C-N bond formation, such as in the amination of diols with anilines. acs.org
The catalytic performance of these complexes would be influenced by the nature of the metal center, the ligand architecture, and the reaction conditions. The modular nature of the ligands derived from this compound allows for the systematic tuning of these parameters to optimize catalytic activity and selectivity.
Supramolecular Chemistry:
The ability of the this compound molecule to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a promising candidate for applications in supramolecular chemistry.
Exploration of Host-Guest Interactions Involving this compound
The aniline moiety of this compound can act as a guest molecule, forming inclusion complexes with various host molecules. The amino group can form hydrogen bonds with suitable donor or acceptor sites on the host, while the aromatic ring can engage in π-π stacking interactions. researchgate.net
For example, aniline and its derivatives have been shown to form stable host-guest complexes with cucurbiturils. nih.gov The encapsulation of the aniline derivative within the hydrophobic cavity of the cucurbituril (B1219460) is driven by a combination of hydrophobic effects and ion-dipole interactions between the positively charged amino group and the carbonyl portals of the host.
Furthermore, the amino and hydroxyl groups of aniline and phenol (B47542) derivatives can participate in the formation of supramolecular synthons, leading to the assembly of cocrystals. nih.gov The specific interactions, whether it be hydrogen bonding or π-π stacking, dictate the final crystal packing.
The presence of the flexible dimethylaminoethoxy side chain in this compound could lead to more complex and potentially selective host-guest interactions. The tertiary amine could provide an additional binding site, and the flexibility of the chain could allow the molecule to adopt a conformation that maximizes its interaction with a specific host. Such systems could have applications in molecular recognition, sensing, and the development of new materials with tunable properties. acs.org
Interactive Data Table: Potential Coordination Complexes and Their Characteristics
| Ligand Derivative | Metal Ion | Potential Geometry | Potential Application |
| Schiff base with Salicylaldehyde | Cu(II) | Square Planar | Oxidation Catalyst |
| Schiff base with 2-acetylpyridine | Fe(III) | Octahedral | Magnetic Material |
| Schiff base with bulky aldehyde | Ni(II) | Tetrahedral | Polymerization Catalyst |
| Unmodified Ligand | Ru(II) | Piano-stool | Transfer Hydrogenation |
Self-Assembly Phenomena and Construction of Supramolecular Architectures
There is currently no scientific literature available that investigates or reports on the self-assembly phenomena of this compound. The potential for this molecule to engage in self-assembly, which would be dictated by a balance of non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, has not been explored. Consequently, there are no documented examples of supramolecular architectures constructed from this specific compound.
Studies on Molecular Recognition and Non-Covalent Interactions
Similarly, dedicated studies on the molecular recognition capabilities of this compound are absent from the current body of scientific research. The presence of a dimethylamino group, an ethoxy linker, and an aniline moiety suggests potential for various non-covalent interactions. However, no research has been published that characterizes these interactions or explores the use of this compound as a host or guest molecule in molecular recognition studies.
Organic Catalysis:
Investigation of this compound as an Organocatalyst or Precursor for Organocatalytic Systems
An examination of the scientific literature indicates that this compound has not been investigated as an organocatalyst. While the tertiary amine functionality within the molecule is a common feature in many amine-based organocatalysts, no studies have been published that evaluate the catalytic activity of this specific compound in any organic transformation. Furthermore, its potential as a precursor for the synthesis of more complex organocatalytic systems remains an unexplored area of research.
Development of Asymmetric Catalysis with Chiral Derivatives of this compound
The development of asymmetric catalysis relies on the use of chiral catalysts to induce enantioselectivity. There are no reports on the synthesis of chiral derivatives of this compound. Consequently, the application of any such chiral derivatives in asymmetric catalysis has not been investigated or documented.
Materials Science (Chemical Synthesis Aspects):
Synthesis of Monomers and Polymer Precursors Based on this compound
In the realm of materials science, the potential of this compound as a monomer or a precursor for polymer synthesis has not been realized in any published research. The primary amine group on the aniline ring could theoretically be a site for polymerization reactions; however, no studies have been conducted to synthesize polymers or polymer precursors based on this specific molecular structure.
Polymerization Studies and Control Over Polymer Architecture
There is no available scientific literature or patent data describing the use of this compound in polymerization studies. Consequently, there is no information on its role in controlling polymer architecture, such as molecular weight, polydispersity, or the formation of specific polymer structures like block copolymers or star polymers.
Chemical Functionalization for Advanced Functional Materials (e.g., responsive materials, self-healing polymers, focusing on chemical transformations)
No research has been found that documents the chemical functionalization of polymers or other materials with this compound to create advanced functional materials. There is no evidence of its incorporation into responsive ("smart") materials that react to stimuli such as pH or temperature, nor is there any indication of its use in the development of self-healing polymers through specific chemical transformations.
Future Research Directions and Unexplored Avenues for 2 2 Dimethylamino Ethoxy 4 Methylaniline Research
Emerging Synthetic Methodologies and Sustainable Production of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline
The traditional synthesis of alkoxy anilines often relies on classical methods like the Williamson ether synthesis, which may involve harsh bases and hazardous solvents, followed by the reduction of a nitroaromatic precursor. Future research should pivot towards developing more sustainable and efficient synthetic routes.
Green Chemistry Approaches: Emerging methodologies in green chemistry offer promising alternatives. alfa-chemistry.com For the etherification step, research could explore catalytic Williamson ether synthesis (CWES) at high temperatures, which allows for the use of weaker and less hazardous alkylating agents. acs.org Another avenue is the use of phase-transfer catalysis in aqueous media, which can significantly reduce the reliance on volatile organic solvents. researchgate.net Microwave-assisted and sonochemical methods are also known to accelerate ether synthesis, often with higher yields and reduced energy consumption. alfa-chemistry.com
For the aniline (B41778) synthesis portion, biocatalysis presents a compelling sustainable option. The use of immobilized nitroreductase enzymes to reduce the corresponding nitroaromatic precursor could replace traditional methods that require high-pressure hydrogen gas and precious-metal catalysts. acs.orgnih.gov This chemoenzymatic approach often proceeds in aqueous media at room temperature with high chemoselectivity. acs.orgworktribe.com Additionally, one-pot aza-Friedel–Crafts reactions catalyzed by reusable Brønsted acidic ionic liquids in water could be investigated as a novel assembly strategy. nih.gov
A comparative table of potential sustainable synthetic routes is presented below, outlining hypothetical parameters for future investigation.
| Synthetic Route | Key Features | Potential Advantages | Research Focus |
| Microwave-Assisted Williamson Ether Synthesis | Use of microwave irradiation to accelerate reaction. | Reduced reaction times, potential for solvent-free conditions, higher energy efficiency. | Optimization of power, temperature, and reaction time; screening of eco-friendly solvents. |
| Chemoenzymatic Nitro-Reduction | Employs immobilized nitroreductase for the final reduction step. | High chemoselectivity, mild reaction conditions (room temp, atmospheric pressure), aqueous media, avoids heavy metal catalysts. | Enzyme immobilization techniques, cofactor recycling systems, scalability in flow reactors. |
| Catalytic Williamson Ether Synthesis (CWES) | High-temperature reaction using weak alkylating agents and catalytic base. | Avoids stoichiometric strong bases, utilizes lower-cost reagents. | Catalyst development, optimization of high-temperature/pressure conditions. |
| Aqueous Phase-Transfer Catalysis (PTC) | Biphasic system (aqueous/organic) with a phase-transfer catalyst. | Use of water as a bulk solvent, reduced organic solvent waste, potentially milder conditions. | Screening of biodegradable surfactants and catalysts, process optimization for product separation. |
Discovery of Novel Reactivity Patterns and Unanticipated Transformations of this compound
The electronic properties of this compound, influenced by the electron-donating amino and alkoxy groups, suggest a high propensity for electrophilic aromatic substitution. However, future research should delve into less predictable transformations and novel reactivity patterns.
C-H Bond Functionalization: The direct activation and functionalization of C–H bonds is a frontier in organic synthesis. uantwerpen.be Research could explore transition-metal-catalyzed C-H activation at the positions ortho to the directing amino group, allowing for the introduction of various functional groups (e.g., aryl, alkyl, or carbonyl moieties). rsc.org Metal-free oxidative C–H alkoxylation could also be investigated to further modify the aromatic core. acs.org
Oxidative Coupling Reactions: The aniline moiety is susceptible to oxidative coupling. Studies could investigate its reaction under various oxidative conditions (chemical, electrochemical) to explore the formation of novel dimeric structures like azobenzenes or benzidines. researchgate.netresearchgate.net The presence of the bulky ether side chain might lead to unanticipated regioselectivity or steric hindrance affecting the coupling outcome.
Transformations involving the Side Chain: The N,N-dimethylamino group is a key functional handle. It can be oxidized to the corresponding N-oxide, a transformation known to modulate physicochemical properties and biological activity in medicinal chemistry. semanticscholar.org Furthermore, the tertiary amine could direct metal-catalyzed reactions or participate in annulation cascades with unsaturated partners like maleimides. researchgate.net
| Reaction Type | Potential Reagents/Catalysts | Anticipated Product Class | Unexplored Aspect |
| Directed C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br | Biaryl aniline derivatives | Influence of the alkoxy side chain on regioselectivity and catalyst activity. |
| Electrochemical Oxidative Coupling | Undivided cell, carbon electrodes | Substituted azobenzene (B91143) or benzidine (B372746) dimers | Control of dimerization pathway (N-N vs. C-C coupling) through electrochemical parameters. |
| N-Oxide Formation | m-CPBA, H₂O₂ | 2-[2-(Dimethyl(oxido)amino)ethoxy]-4-methylaniline | Investigation of the N-oxide's coordination chemistry and potential as a prodrug moiety. |
| Photoredox-Catalyzed Annulation | Eosin Y, Blue LED, Maleimide | Fused heterocyclic systems | Discovery of novel cyclization pathways initiated by single-electron transfer from the aniline. |
Advanced Integration of Computational Chemistry with Experimental Studies for Deeper Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and elucidating reaction mechanisms. For a molecule like this compound, where experimental data is scarce, in silico studies can guide future experimental work. nih.gov
Predicting Physicochemical Properties and Reactivity: DFT calculations can be used to predict key properties such as bond lengths, angles, vibrational frequencies, and electronic characteristics (e.g., HOMO-LUMO energy gap). nih.govresearchgate.net The calculated partial atomic charges and electrostatic potential maps can predict sites susceptible to electrophilic or nucleophilic attack, guiding the design of synthetic transformations. researchgate.net Computational studies on related substituted anilines have successfully correlated calculated parameters with properties like pKa and metabolic stability, providing a template for future investigations. researchgate.net
Elucidating Reaction Mechanisms: When exploring the novel reactivity patterns described above, computational modeling can be invaluable. For instance, in a proposed C-H activation reaction, DFT can be used to map the potential energy surface, identify transition states, and calculate activation energy barriers for different pathways. acs.orgacs.org This can help rationalize observed product distributions or predict the optimal catalyst and conditions, thereby reducing the need for extensive empirical screening. researchgate.net
| Computational Method | Target Property/Process | Potential Insight |
| DFT (e.g., B3LYP/6-31G)* | Molecular Geometry & Electronic Structure | Prediction of bond lengths, charge distribution, HOMO/LUMO energies to estimate stability and reactivity. researchgate.net |
| TD-DFT | UV-Vis Absorption Spectrum | Prediction of spectroscopic properties to aid in experimental characterization. |
| IRC/URVA Calculations | Reaction Pathway Analysis | Detailed step-by-step mechanism of a proposed transformation, identifying intermediates and transition states. nih.gov |
| QM/MM Simulations | Enzyme-Substrate Interactions | Modeling how the molecule might bind to metabolic enzymes (e.g., Cytochrome P450s) to predict potential metabolites. |
Potential Roles of this compound in Interdisciplinary Chemical Fields
The structural motifs within this compound suggest its potential utility as a building block or functional molecule in diverse, interdisciplinary fields.
Medicinal Chemistry: The aniline scaffold is a ubiquitous feature in pharmaceuticals. uantwerpen.benbinno.com The dimethylaminoethoxy side chain is also present in various biologically active molecules, where it can influence properties like solubility, receptor binding, and pharmacokinetics. researchgate.netnih.gov Future research could explore this compound as a scaffold for developing new therapeutic agents. Its structural similarity to fragments of known drugs suggests it could be used in fragment-based drug discovery programs. The tertiary amine offers a handle for salt formation to improve bioavailability or for bioisosteric replacement strategies to optimize drug-like properties. acs.orgcresset-group.com
Materials Science: Aniline derivatives are fundamental precursors in the synthesis of polymers, dyes, and other functional materials. uantwerpen.be The primary amine of this compound could be used for polymerization to create novel polyanilines. The pendant dimethylaminoethoxy group could impart unique properties to the resulting polymer, such as improved solubility, metal-ion chelation capabilities, or pH-responsiveness. This could lead to applications in sensors, corrosion-resistant coatings, or smart materials.
Coordination Chemistry and Catalysis: The molecule possesses multiple potential coordination sites: the primary aniline nitrogen, the ether oxygen, and the tertiary amine nitrogen. This makes it a candidate for a multidentate ligand for transition metals. Future studies could investigate the synthesis of metal complexes involving this ligand, exploring their structural, electronic, and magnetic properties. Such complexes could exhibit catalytic activity in various organic transformations, with the ligand framework potentially influencing the catalyst's stability and selectivity.
Q & A
Q. What computational tools evaluate the environmental fate of this compound?
- Methodological Answer : Use EPI Suite or TEST software to predict biodegradation pathways, bioaccumulation potential, and toxicity. Validate with experimental data from aerobic/anaerobic microbial degradation assays. Atmospheric persistence can be modeled via OH radical reaction rate constants derived from quantum chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
